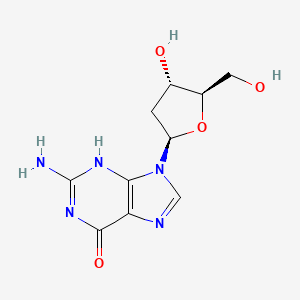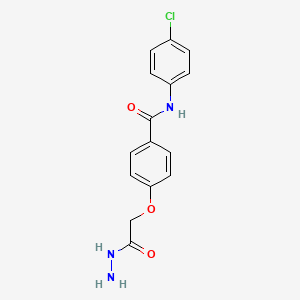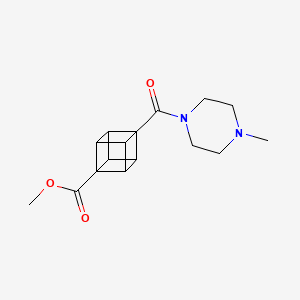
CID 187790
説明
CID 187790 is also known as 2’-Deoxyguanosine . It is a compound with the molecular formula C10H13N5O4 .
Molecular Structure Analysis
The IUPAC name for CID 187790 is 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one . The SMILES representation is NC1=NC2=C(N=CN2[C@H]2CC@HC@@HO2)C(=O)N1 .
科学的研究の応用
Reversible and Spatiotemporal Control of Protein Function in Cells
CID is used as a tool to study various biological processes with precision and spatiotemporal resolution. It has been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation
CID tools have been developed for inducible gene regulation and gene editing, including orthogonal systems that can fine-tune gene expression and couple with genetic circuits for transient genome manipulation (Ma et al., 2023).
Reversible Control of Protein Localization Using Photocaged-Photocleavable Chemical Dimerizer
CID has been applied for controlling protein-protein interactions and protein localization in living cells, offering a tool for subcellular level biological questions (Aonbangkhen et al., 2018).
Carbon Isotope Discrimination (CID) in Plant Research
CID is used in plant research for evaluating water use efficiency (WUE) and productivity, particularly in crops like barley. This method shows potential in breeding programs for selecting high WUE and productivity in crops (Anyia et al., 2007).
Manipulating Signaling in Cell Biology
CID is a powerful tool in cell biology for solving complex problems, especially in understanding lipid second messengers and small GTPases. It provides improved specificity and allows manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Synthesis and Activity of Bivalent FKBP12 Ligands for Protein Dimerization
CID is used in the study of intracellular signaling events mediated by protein-protein interactions or protein localization. This research has potential applications in gene and cell therapies (Keenan et al., 1998).
Label-Free Single-Molecule Quantification of Rapamycin-Induced Dimerization
CID is applied in quantifying biological processes and pharmacological applications. It helps in understanding the mechanical stability of complexes and their application in mechanotransduction studies (Wang et al., 2019).
特性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 187790 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5Z)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7775186.png)
acetate](/img/structure/B7775190.png)




![[(1R,2R)-2-carboxycyclohexyl]azanium;chloride](/img/structure/B7775221.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7775222.png)
![[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride](/img/structure/B7775235.png)

![Methyl 4-[(tert-butoxycarbonyl)amino]-1-cubanecarboxylate](/img/structure/B7775262.png)
